molecular formula C18H16N2OS2 B3265539 N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(phenylsulfanyl)acetamide CAS No. 406471-10-1

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(phenylsulfanyl)acetamide

Cat. No.: B3265539
CAS No.: 406471-10-1
M. Wt: 340.5 g/mol
InChI Key: LFAPRQURUBWQAC-UHFFFAOYSA-N
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Description

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(phenylsulfanyl)acetamide is a synthetic compound featuring a thiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities and significant role in drug discovery . The molecule is built around a central 1,3-thiazole ring, a five-membered heterocycle containing nitrogen and sulfur atoms, which is substituted at the 2-position by an acetamide group and at the 4-position by a 4-methylphenyl ring . The acetamide nitrogen is further functionalized with a 2-(phenylsulfanyl) moiety, contributing to the compound's unique physicochemical properties and potential for intermolecular interactions. Thiazole-containing compounds are of profound research interest due to their wide spectrum of pharmacological activities, which include, but are not limited to, antimicrobial, antiviral, anti-inflammatory, anticancer, and anticonvulsant effects . The thiazole ring is a key structural component in several marketed therapeutic agents, such as the antimicrobial sulfathiazole, the antiretroviral ritonavir, and the antiparkinsonian drug pramipexole . The integration of the thiazole ring with acetamide and sulfanyl groups in this single molecule creates a multifunctional chemical entity ideal for probing structure-activity relationships (SAR), investigating novel biological mechanisms, and serving as a building block in the development of new chemical libraries for high-throughput screening . This product is intended for research applications only and is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2OS2/c1-13-7-9-14(10-8-13)16-11-23-18(19-16)20-17(21)12-22-15-5-3-2-4-6-15/h2-11H,12H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFAPRQURUBWQAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(phenylsulfanyl)acetamide typically involves the reaction of 4-methylphenylthiourea with α-halo ketones under Hantzsch thiazole synthesis conditions. This reaction is carried out in the presence of a solvent such as ethanol, which facilitates the formation of the thiazole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(phenylsulfanyl)acetamide can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

Pharmacological Applications

Antimicrobial Activity
Research has indicated that thiazole derivatives exhibit significant antimicrobial properties. N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(phenylsulfanyl)acetamide has been evaluated for its efficacy against various bacterial strains. In vitro studies have demonstrated that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent in drug development .

Anticancer Properties
The compound has also been investigated for its anticancer potential. Studies have shown that thiazole derivatives can induce apoptosis in cancer cells. This compound has been tested against several cancer cell lines, revealing promising results in reducing cell viability and promoting programmed cell death . This highlights its potential as a lead compound for developing new anticancer therapies.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of thiazole derivatives is essential for optimizing their pharmacological properties. The presence of the methyl group on the phenyl ring and the phenylsulfanyl moiety are critical for enhancing the biological activity of this compound. Researchers are actively exploring modifications to improve potency and selectivity against target pathogens or cancer cells .

Case Studies

Case Study 1: Antimicrobial Efficacy
In a study published in 2023, researchers evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics, indicating its potential as an alternative treatment option .

Case Study 2: Cancer Cell Line Testing
Another study focused on the anticancer effects of this compound on breast cancer cell lines (MCF-7). Results showed that treatment with this compound led to a significant reduction in cell proliferation and increased apoptosis rates compared to control groups . These findings support further exploration into its use as an adjunct therapy in cancer treatment.

Mechanism of Action

The mechanism of action of N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(phenylsulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and proteins, inhibiting their activity and leading to various biological effects. For example, the compound may inhibit bacterial enzymes, leading to antimicrobial activity, or interfere with cancer cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (e.g., chloro, fluoro in Compound 14) enhance kinase-modulating activity but reduce solubility .
  • Sulfur-Containing Groups (e.g., phenylsulfanyl in the target compound vs. pyrimidinylsulfanyl in SirReal2) improve enzyme binding via hydrophobic interactions .

Anti-Inflammatory Activity

  • 6a: Non-selective COX inhibitor (IC₅₀ ~9 mM for COX-1 and COX-2) with demonstrated efficacy in reducing inflammation in rodent models .

Enzyme Inhibition

  • SirReal2 : Potent SIRT2 inhibitor (IC₅₀ <1 µM), used in neurodegenerative disease research .
  • CPN-9 : Activates the Nrf2/ARE pathway, offering cytoprotective effects against oxidative stress .

Kinase Modulation

  • Compound 14 : Activates c-Abl kinase, a target in cancer and fibrosis research .

Computational and Experimental Insights

  • Docking Studies : Analogues like 6a and SirReal2 show strong hydrophobic interactions with COX-1/2 and SIRT2 active sites, respectively . The phenylsulfanyl group in the target compound may similarly engage with hydrophobic pockets in enzymes.
  • Solubility : The 4-methylphenyl group in the target compound likely reduces aqueous solubility compared to polar derivatives like 6a .

Biological Activity

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(phenylsulfanyl)acetamide is a thiazole derivative known for its diverse biological activities, including antimicrobial and anticancer properties. This article explores its biological activity, synthesis, mechanisms of action, and comparisons with similar compounds.

Overview of Thiazole Derivatives

Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms. They are recognized for their ability to interact with various biological targets, making them significant in medicinal chemistry. The specific compound has shown promise in several studies due to its unique structural features.

The synthesis of this compound typically involves the reaction of 4-methylphenylthiourea with α-halo ketones under Hantzsch thiazole synthesis conditions. The reaction is generally conducted in ethanol as a solvent to facilitate the formation of the thiazole ring.

Chemical Reactions

The compound can undergo various chemical reactions:

  • Oxidation : Can yield sulfoxides or sulfones.
  • Reduction : May convert the thiazole ring to dihydrothiazole derivatives.
  • Substitution : Electrophilic and nucleophilic substitutions can occur at different positions on the thiazole ring.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Research indicates that thiazole derivatives can inhibit bacterial growth by targeting specific enzymes critical for bacterial survival. For instance, studies have shown that compounds with similar structures effectively inhibit the activity of bacterial enzymes .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrate its potential to induce apoptosis in cancer cells. For example, compounds derived from thiazole scaffolds have been tested against various cancer cell lines, revealing significant cytotoxic effects. The mechanism often involves the activation of apoptotic pathways, which are crucial for cancer treatment .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The thiazole ring interacts with enzymes involved in critical metabolic pathways, inhibiting their function and leading to cell death in pathogens or cancer cells.
  • Signal Pathway Interference : It may disrupt signaling pathways essential for cell proliferation, particularly in cancer cells.

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of thiazole derivatives:

StudyFocusFindings
Annadurai et al., 2012AntimicrobialIdentified sulfonamide thiazoles as effective antimicrobial agents.
Farag et al., 2012AnticonvulsantDemonstrated that thiazole derivatives possess anticonvulsant properties.
Xiao-Long et al., 2009Cancer InhibitionShowed that certain thiazoles inhibit Nek2/Hec1, affecting cancer cell proliferation .

Comparison with Similar Compounds

This compound can be compared to other thiazole derivatives:

CompoundStructureBiological Activity
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amineSimilar thiazole coreAntimicrobial
2,4-disubstituted thiazolesVaries based on substitutionDiverse biological activities including anticancer

The unique substitution pattern on the thiazole ring of this compound enhances its biological activity compared to other derivatives.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(phenylsulfanyl)acetamide?

  • Methodology : The synthesis typically involves multi-step reactions:

Thiazole ring formation : Condensation of 4-(4-methylphenyl)thiazol-2-amine with chloroacetone under reflux in ethanol .

Sulfanyl group introduction : Reacting the intermediate with phenyl disulfide in the presence of a base (e.g., K₂CO₃) in DMF at 80°C .

Acetamide coupling : Final step using 2-chloroacetamide and triethylamine in dichloromethane .

  • Key Considerations : Monitor reaction progress via TLC and optimize solvent polarity for intermediate purification.

Q. How is structural characterization performed for this compound?

  • Analytical Techniques :

  • NMR : ¹H/¹³C NMR to confirm the thiazole ring (δ 7.2–8.1 ppm for aromatic protons) and acetamide carbonyl (δ 168–170 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (calculated for C₁₈H₁₆N₂OS₂: 340.08 g/mol) .
  • X-ray Crystallography : SHELX programs refine crystal structures to resolve bond lengths and angles (e.g., C–S bond: ~1.7 Å) .

Q. What preliminary biological activities are associated with this compound?

  • Screening Assays :

  • Enzyme inhibition : Test against kinases (e.g., EGFR) using fluorescence-based assays; IC₅₀ values reported in micromolar ranges for analogs .
  • Antimicrobial activity : Broth microdilution assays against Gram-positive bacteria (e.g., S. aureus) show MIC values of 8–16 µg/mL .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide optimization of this compound?

  • SAR Strategies :

  • Thiazole modifications : Replace the 4-methylphenyl group with electron-withdrawing substituents (e.g., -Cl) to enhance electrophilicity and target binding .
  • Sulfanyl group variations : Compare phenylsulfanyl with alkylsulfanyl analogs to assess solubility and metabolic stability .
    • Data Analysis : Use molecular docking (AutoDock Vina) to predict interactions with ATP-binding pockets in kinases .

Q. What experimental challenges arise in crystallizing this compound, and how are they resolved?

  • Challenges : Poor crystal growth due to flexible sulfanyl-acetamide linkage.
  • Solutions :

  • Co-crystallization : Add small molecules (e.g., glycerol) to stabilize crystal lattice .
  • Temperature Gradients : Slow cooling from 40°C to 4°C to promote nucleation .
    • Validation : Compare experimental XRD data with computational predictions (Mercury CSD) to confirm phase purity .

Q. How do conflicting bioactivity data between in vitro and in vivo studies inform mechanistic hypotheses?

  • Case Example : In vitro IC₅₀ of 5 µM for kinase inhibition vs. in vivo efficacy requiring 50 mg/kg dosing.
  • Hypotheses :

  • Poor bioavailability : LogP >3 indicates high lipophilicity, necessitating formulation with cyclodextrins .
  • Metabolic instability : LC-MS/MS identifies sulfoxide metabolites; modify the sulfanyl group to sulfone for stability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(phenylsulfanyl)acetamide
Reactant of Route 2
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N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(phenylsulfanyl)acetamide

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